molecular formula C9H17BrO B6238146 4-(2-bromoethyl)-2,2-dimethyloxane CAS No. 1050496-83-7

4-(2-bromoethyl)-2,2-dimethyloxane

Cat. No.: B6238146
CAS No.: 1050496-83-7
M. Wt: 221.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-2,2-dimethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. This compound features a bromoethyl group attached to the oxane ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-2,2-dimethyloxane typically involves the bromination of 2,2-dimethyloxane. One common method is the reaction of 2,2-dimethyloxane with bromoethane in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2,2-dimethyloxane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The oxane ring can be oxidized to form lactones or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile (CH3CN).

    Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in solvents like THF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Lactones and alcohols are formed.

Scientific Research Applications

4-(2-Bromoethyl)-2,2-dimethyloxane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-2,2-dimethyloxane involves its ability to act as an electrophile due to the presence of the bromoethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The oxane ring provides stability to the molecule, enabling it to participate in a wide range of reactions without undergoing significant degradation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)-1,3-dioxane: Similar in structure but with a dioxane ring instead of an oxane ring.

    4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane: Features a dioxolane ring, providing different reactivity and stability.

    4-(2-Bromoethyl)-tetrahydropyran: Contains a tetrahydropyran ring, which influences its chemical behavior.

Uniqueness

4-(2-Bromoethyl)-2,2-dimethyloxane is unique due to its combination of a bromoethyl group and an oxane ring. This structure imparts specific reactivity patterns that are not observed in its analogs, making it a valuable compound for targeted synthetic applications.

Properties

CAS No.

1050496-83-7

Molecular Formula

C9H17BrO

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.